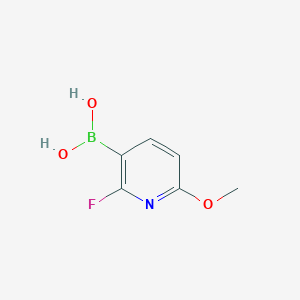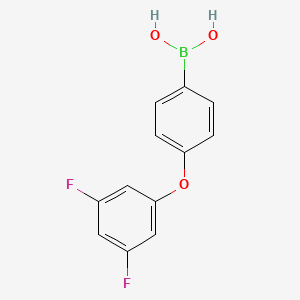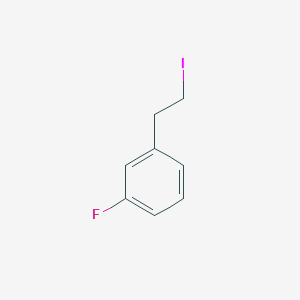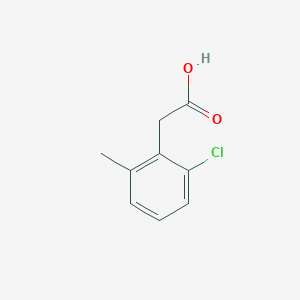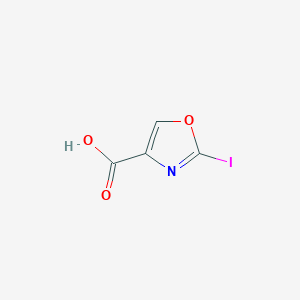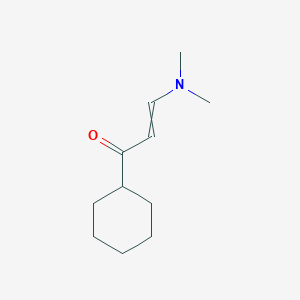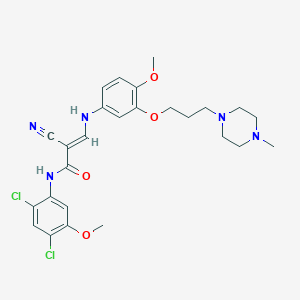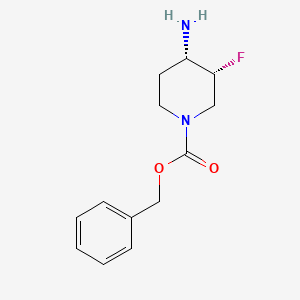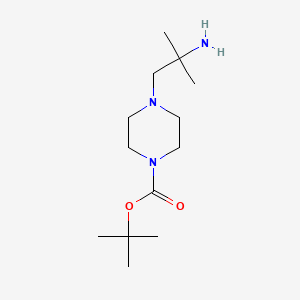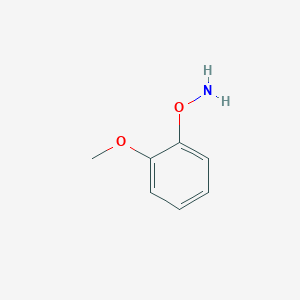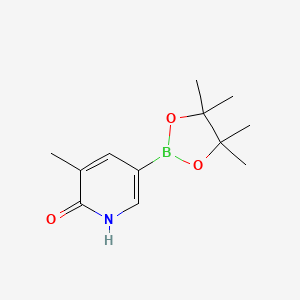
7-Xylosyl-10-deacetyltaxol
Descripción general
Descripción
7-Xylosyl-10-deacetyltaxol is a derivative of Paclitaxel, an important anticancer drug . It has improved pharmacological features and higher water solubility . The yew tree can produce abundant 7-β-xylosyl-10-deacetyltaxol that can be bio-converted into 10-deacetyltaxol for semi-synthesis of paclitaxel .
Synthesis Analysis
The synthesis of 7-Xylosyl-10-deacetyltaxol involves bioconversion or biocatalysis of abundant, low-value, and renewable natural organic materials . The bioconversion of 7-β-xylosyl-10-deacetyltaxol or its extract was further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation . The optimization included the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5 % antifoam supplement, and substrate concentration .Molecular Structure Analysis
The molecular formula of 7-Xylosyl-10-deacetyltaxol is C50H57NO17 . Its molecular weight is 943.99 .Chemical Reactions Analysis
The bioconversion of 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol involves the use of an engineered yeast with a glycoside hydrolase gene from Lentinula edodes . A 93–95 % bioconversion and 83 % bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume were achieved, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Xylosyl-10-deacetyltaxol include a molecular weight of 943.99 and a molecular formula of C50H57NO17 .Aplicaciones Científicas De Investigación
Anticancer Potential
Like other taxanes, 7-Xylosyl-10-deacetyltaxol may promote microtubule polymerization and prevent microtubule depolymerization, exhibiting potential anticancer properties .
Biocatalysis for Taxol Production
7-β-xylosyl-10-deacetyltaxol can be bio-converted into 10-deacetyltaxol for semi-synthesis of paclitaxel . This process is significant because the primary source of Taxol, the bark of yew trees, has a very low accumulated concentration of Taxol .
Scale-up Biocatalysis
Pilot studies have been conducted on the scale-up biocatalysis of 7-β-xylosyl-10-deacetyltaxol and its analogues by an engineered yeast . This process has been further optimized and scaled up with the engineered yeast harvested from 200-L scale high-cell-density fermentation .
High Conversion Efficiency
The bioconversion of 7-β-xylosyl-10-deacetyltaxol has achieved a 93–95% bioconversion and 83% bioconversion of 10 and 15 g/L 7-β-xylosyltaxanes in 10 L reaction volume, respectively . These conversion efficiencies are much higher than those of other reports and previous work .
Industrial Production of Semi-synthetic Paclitaxel
The high conversion efficiency of 7-β-xylosyl-10-deacetyltaxol bridges the gap between basic research and commercial utilization for the industrial production of semi-synthetic paclitaxel .
Pilot-scale Product Purification
A pilot-scale product purification process has also been established for 7-β-xylosyl-10-deacetyltaxol .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for 7-Xylosyl-10-deacetyltaxol involve improving the bioconversion process for larger scale reaction volumes . There is also interest in bridging the gap between basic research and commercial utilization of 7-β-xylosyl-10-deacetyltaxol for the industrial production of semi-synthetic paclitaxel .
Propiedades
IUPAC Name |
[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40-,42+,46+,48-,49+,50-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKLEZFXASNLFJ-ODBGVJAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H57NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
944.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Xylosyl-10-deacetyltaxol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 7-xylosyl-10-deacetyltaxol in paclitaxel production?
A1: 7-xyl-10-DAT is a crucial precursor in paclitaxel biosynthesis. It can be chemically transformed into paclitaxel through a series of reactions, including xylosyl removal and acetylation. [] This semi-synthetic approach offers a more sustainable alternative to paclitaxel production compared to direct extraction from Taxus trees, which is known for its low yield and environmental concerns.
Q2: How can 7-xylosyl-10-deacetyltaxol be isolated from Taxus plants?
A2: Several methods have been developed for 7-xyl-10-DAT extraction and purification. One effective technique involves using macroporous resin column chromatography. [] This method utilizes resins like AB-8, which exhibit high adsorption and desorption capacities for 7-xyl-10-DAT. By optimizing parameters such as solvent concentration and flow rate, high purity and yield can be achieved.
Q3: Are there alternative methods for obtaining 10-deacetyltaxol, a key intermediate in paclitaxel synthesis, from 7-xylosyl-10-deacetyltaxol?
A3: Yes, besides chemical synthesis, microbial hydrolysis has emerged as a promising approach for converting 7-xyl-10-DAT to 10-deacetyltaxol. [] This method utilizes specific microorganisms capable of cleaving the xylosyl group from 7-xyl-10-DAT, resulting in the production of 10-deacetyltaxol. This biocatalytic route offers advantages such as mild reaction conditions and reduced environmental impact.
Q4: What analytical techniques are employed to identify and quantify 7-xylosyl-10-deacetyltaxol in plant extracts?
A4: High-performance liquid chromatography (HPLC) coupled with various detectors is widely used for the analysis of 7-xyl-10-DAT. Researchers have employed HPLC methods utilizing pentafluorophenyl columns [] and combined it with techniques like mass spectrometry (MS) for enhanced sensitivity and selectivity in quantifying 7-xyl-10-DAT alongside other taxoids. Thin-layer chromatography (TLC) also provides a rapid and cost-effective approach for detecting 7-xyl-10-DAT in Taxus chinensis extracts. []
Q5: How does the chemical composition of Taxus species affect the content of 7-xylosyl-10-deacetyltaxol and other valuable taxoids?
A5: Research has shown that the distribution of taxoids, including 7-xyl-10-DAT, can vary significantly among different Taxus species. [] For example, studies have revealed that Taxus chinensis exhibits higher 7-xyl-10-DAT levels compared to other species like Taxus media. This highlights the importance of considering species-specific variations in taxoid content for efficient extraction and utilization.
Q6: Can environmental factors influence the accumulation of 7-xylosyl-10-deacetyltaxol in Taxus plants?
A6: Yes, environmental conditions can impact taxane production in Taxus. Research suggests that supplementing UV-B radiation can influence taxane biosynthesis in Taxus chinensis var. mairei. [] While increased UV-B exposure was found to promote paclitaxel accumulation, it inhibited the production of 7-xyl-10-DAT, indicating a complex interplay between environmental stressors and secondary metabolite production in Taxus.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-methyl-1H-indol-5-yl)-N-[(1-methyl-1H-indol-5-yl)methyl]methanamine](/img/structure/B1454838.png)
